molecular formula C8H17NO2 B11922511 N,N-Diethyl-3-methoxy-propionamide

N,N-Diethyl-3-methoxy-propionamide

Cat. No.: B11922511
M. Wt: 159.23 g/mol
InChI Key: IGGPQQNWURZLDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxy-propionamide: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propionamide, where the nitrogen atom is substituted with two ethyl groups and the carbon chain is extended with a methoxy group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-3-methoxy-propionamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry: N,N-Diethyl-3-methoxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the diethylamine moiety play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or a substrate analog.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-methoxy-propionamide
  • N,N-Diethyl-2-methoxy-propionamide
  • N,N-Diethyl-3-ethoxy-propionamide

Comparison: N,N-Diethyl-3-methoxy-propionamide is unique due to the presence of both diethyl and methoxy groups, which confer specific chemical properties such as solubility and reactivity. Compared to N,N-Dimethyl-3-methoxy-propionamide, the diethyl substitution increases its hydrophobicity and alters its interaction with biological targets. The methoxy group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N,N-diethyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)8(10)6-7-11-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGPQQNWURZLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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